molecular formula C18H11ClN2O3S B2966258 N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide CAS No. 361167-93-3

N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2966258
CAS No.: 361167-93-3
M. Wt: 370.81
InChI Key: HTNQCOXSPOPXKZ-ZZEZOPTASA-N
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Description

The compound N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide features a hybrid heterocyclic architecture combining a 1,3-benzothiazole scaffold fused with a 4-oxo-4H-chromene system. Key structural elements include:

  • Benzothiazole core: Substituted with a chlorine atom at position 6 and a methyl group at position 3, contributing to steric and electronic modulation.
  • Chromene moiety: A 4-oxo-chromene unit fused to the benzothiazole via a conjugated carboxamide linkage.

This compound exemplifies a class of hybrid molecules designed to exploit synergistic interactions between heterocyclic systems. Its structural complexity necessitates advanced analytical techniques, such as X-ray crystallography (commonly processed using SHELX and WinGX ), to resolve stereochemical and packing features.

Properties

IUPAC Name

N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O3S/c1-21-12-7-6-10(19)8-16(12)25-18(21)20-17(23)15-9-13(22)11-4-2-3-5-14(11)24-15/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNQCOXSPOPXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothiazole ring, followed by the introduction of the chromene moiety and subsequent functionalization to achieve the final product. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the cyclization and condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from the benzothiazole-carboxamide and chromene-derived families (Table 1).

Key Observations :

Structural Diversity: The target compound integrates a benzothiazole-chromene hybrid, distinguishing it from thiazolidinone-linked analogs (e.g., 4g, 4j ) and chromeno-pyrimidinones (e.g., compound 4 ). Substituent positioning (e.g., 6-Cl vs. 4-Cl on aryl groups) modulates electronic effects, as seen in NMR chemical shifts (e.g., δ 7.8 ppm for NH in 4g ).

Synthetic Efficiency: Thiazolidinone derivatives (e.g., 4g, 4h ) exhibit moderate yields (37–70%), suggesting steric or electronic challenges in cyclization. The target compound’s fused system may require optimized conditions for comparable efficiency.

Crystallographic and Computational Tools :

  • Structural validation of analogs relies on SHELX and WinGX , which enable precise refinement of Z-configurations and hydrogen-bonding networks (e.g., Etter’s graph-set analysis ).

Functional Implications: Chromene derivatives (e.g., compound 4 ) may exhibit enhanced planarity for DNA intercalation, whereas thiazolidinone-carboxamides (e.g., 4g ) prioritize hydrogen-bond donor/acceptor capacity for enzyme inhibition.

Biological Activity

N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the synthesis, characterization, and biological effects of this compound, drawing on various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds known for their diverse biological activities. Its structure can be broken down into two main components: the benzothiazole moiety and the chromene derivative.

Chemical Formula: C17H13ClN2O3S
Molecular Weight: 354.81 g/mol

Synthesis

The synthesis of this compound typically involves the condensation of appropriate benzothiazole derivatives with chromene derivatives under controlled conditions. The synthesis pathway is crucial as it determines the yield and purity of the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar compounds within the same chemical class. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer) with IC50 values in the low micromolar range .

Table 1: Cytotoxic Activity Against Different Cell Lines

Cell LineIC50 Value (µM)
MDA-MB-2311.35 ± 0.42
A5490.13 ± 0.01
HT-290.008 ± 0.001
MCF-72.42 ± 0.48

These findings suggest that this compound may exhibit similar or enhanced cytotoxic effects.

The proposed mechanism for the anticancer activity includes:

  • Microtubule Disruption : Compounds in this class may interfere with microtubule dynamics, leading to mitotic arrest.
  • Induction of Apoptosis : Enhanced expression of pro-apoptotic factors and inhibition of anti-apoptotic proteins.
  • Inhibition of Angiogenesis : Disruption of endothelial cell functions such as migration and proliferation.

Neuropharmacological Effects

Compounds containing benzothiazole structures have shown promise in neuropharmacology, particularly in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in Alzheimer's disease treatment .

Table 2: Inhibitory Activity Against Cholinesterases

CompoundAChE IC50 (µM)BChE IC50 (µM)
Compound A10.47.7
Compound B5.49.9

These results indicate that this compound could potentially serve as a dual-action agent against both cancer and neurodegenerative diseases.

Case Studies

Several case studies have investigated the biological activity of related compounds:

  • Styryl-Benzothiazolone Analogues : A series of analogues showed significant cytotoxicity and antiangiogenic properties, suggesting that structural modifications can enhance biological activity .
    "The most potent compound exhibited an IC50 value of 0.13 µM against EA.hy926 cells."
  • Chromone Derivatives : Chromone-based compounds demonstrated anti-inflammatory properties by inhibiting COX enzymes, which are linked to cancer progression .

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